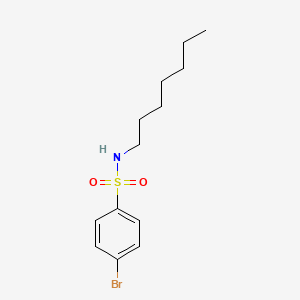

![molecular formula C15H13ClN2O3S B2823171 [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride CAS No. 1052546-59-4](/img/structure/B2823171.png)

[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

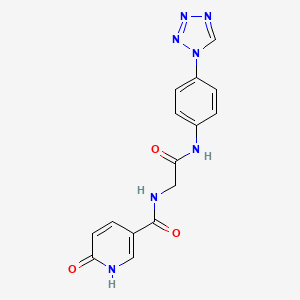

“[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride” is a biochemical used for proteomics research . The molecular formula is C15H12N2O3S•HCl and it has a molecular weight of 336.79 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H12N2O3S•HCl. It contains a thieno[2,3-d]pyrimidin-3(4H)-yl core with a 4-methylphenyl group and an acetic acid group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 336.79 . Other specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Synthesis and Derivative Development

- Synthesis Techniques : Innovative synthesis techniques have been developed for creating derivatives of thieno[2,3-d]pyrimidin, demonstrating the compound's role as a versatile intermediate for generating a variety of heterocyclic compounds with potential therapeutic applications (Tolkunov et al., 2013).

- Derivative Development : Research has focused on the development of novel derivatives through various chemical reactions, highlighting the compound's utility in producing diverse molecular structures with enhanced biological activities (Liu et al., 2006).

Biological Activities

- Antimicrobial Activity : Some derivatives of thieno[2,3-d]pyrimidin have been synthesized and tested for antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Abdel-rahman et al., 2002).

- Anti-inflammatory and Analgesic Properties : Investigations into thieno[2,3-d]pyrimidine derivatives have shown that some possess significant anti-inflammatory and analgesic activities, comparable to conventional drugs like indomethacin and acetylsalicylic acid, without the associated gastrointestinal side effects (El-Gazzar et al., 2007).

- Aldose Reductase Inhibitory Activity : Research has identified thieno[2,3-d]pyrimidin-1-acetic acid derivatives as potent aldose reductase inhibitors, suggesting their potential in managing complications related to diabetes (Ogawva et al., 1993).

Methodological Advancements

- Green Chemistry Approaches : Efforts to develop environmentally friendly synthetic methods for thieno[2,3-d]pyrimidin derivatives underscore the compound's role in advancing sustainable chemical practices (Lei et al., 2017).

Antioxidant and Anti-cancer Potential

- Antioxidant Activity : Studies on thieno[2,3-d]pyrimidine derivatives have also revealed their significant antioxidant properties, offering potential applications in managing oxidative stress-related conditions (Kotaiah et al., 2012).

- Anticancer and Anti-lipoxygenase Activities : Novel pyrazolopyrimidine derivatives, including those based on the thieno[2,3-d]pyrimidin framework, have shown promising anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer therapy and inflammation control (Rahmouni et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S.ClH/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)15(20)17(8-16-14)6-12(18)19;/h2-5,7-8H,6H2,1H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVAXMKONVZYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

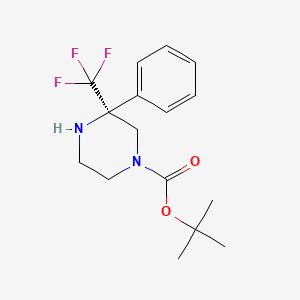

![2-(1,3-Benzoxazol-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2823088.png)

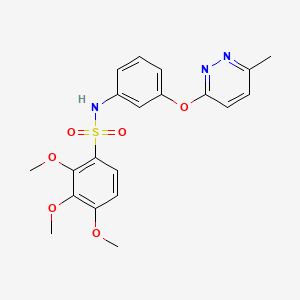

![N-(4-{[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823090.png)

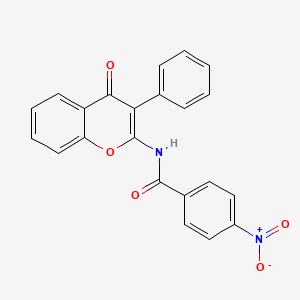

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2823095.png)

![N-cyclohexyl-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823099.png)

![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2823101.png)

![N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2823102.png)

![N-(2,4-Dimethoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2823111.png)